molecular formula C10H14FNO2 B13559416 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol

3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B13559416
M. Wt: 199.22 g/mol
InChI Key: MOWQZCLYLRDLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol reaction between 3-fluoro-4-methoxybenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The final step involves hydrolysis to obtain the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluoro and methoxy groups on the aromatic ring of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

3-amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO2/c1-14-10-3-2-7(6-8(10)11)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3

InChI Key

MOWQZCLYLRDLHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.